Tert-butyl 4-{[(2-chloroethyl)amino]carbonyl}-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Interpretation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is This compound . This nomenclature reflects the complex structural framework of the molecule, which contains several key structural elements that must be systematically addressed in the naming convention.
The core structure is based on a spirocyclic system designated as spiro[4.5]decane , indicating a ten-membered bicyclic system where two rings share a single carbon atom. The numerical designation [4.5] specifies that one ring contains four carbon atoms while the other contains five carbon atoms in the spiro arrangement. The presence of heteroatoms within this framework requires additional descriptors: the prefix 1-thia indicates the incorporation of a sulfur atom at position 1, while 4,8-diaza denotes nitrogen atoms at positions 4 and 8 of the spirocyclic system.
The functional group modifications are systematically described through additional nomenclature components. The tert-butyl group represents a tertiary butyl substituent (C(CH₃)₃) attached through an ester linkage to the carboxylate functionality at position 8. The 4-{[(2-chloroethyl)amino]carbonyl} portion describes a complex amide side chain at position 4, where a 2-chloroethylamine group is connected through a carbonyl linkage. This systematic approach ensures unambiguous identification of all structural components within the molecule.
| Structural Component | Nomenclature Designation | Chemical Significance |
|---|---|---|
| Core Framework | spiro[4.5]decane | Ten-membered bicyclic system with shared carbon |
| Heteroatom Incorporation | 1-thia-4,8-diaza | Sulfur at position 1, nitrogen at positions 4 and 8 |
| Ester Functionality | 8-carboxylate | Carboxylic ester at position 8 |
| Tertiary Alkyl Group | tert-butyl | Branched four-carbon substituent |
| Amide Side Chain | 4-{[(2-chloroethyl)amino]carbonyl} | Chloroethylamine through carbonyl linkage |
Alternative Naming Conventions in Chemical Databases
Chemical databases employ various alternative naming conventions and abbreviated forms to facilitate searching and cross-referencing. The compound appears in multiple database systems under several variant designations that maintain chemical accuracy while accommodating different indexing approaches.
King Scientific catalogs this compound using the identical systematic name with specific catalog number designation KS-00001W3V . The Avantor Sciences database maintains the full systematic nomenclature while providing additional supplier-specific identifications such as catalog number 101908-758 and supplier number 054843-500MG . Key Organics Limited utilizes the systematic name with their internal product identification system BE-0741 , demonstrating consistency in nomenclature across commercial suppliers.
Alternative abbreviated forms include designations that maintain structural accuracy while reducing nomenclature complexity. Some database entries utilize simplified representations such as This compound without additional formatting modifications. The Cymit Química database system employed reference number 3D-WYB79295 for internal cataloging purposes, though this product has been discontinued.
Scientific literature databases often employ standardized chemical naming protocols that ensure consistency across publications and research communications. The compound maintains its systematic International Union of Pure and Applied Chemistry designation across PubChem , chemical supplier catalogs, and specialized research databases, indicating broad acceptance of the established nomenclature.
| Database System | Alternative Designation | Catalog Reference |
|---|---|---|
| King Scientific | Identical systematic name | KS-00001W3V |
| Avantor Sciences | Full systematic nomenclature | 101908-758 |
| Key Organics Limited | Systematic name maintained | BE-0741 |
| Cymit Química | Standard nomenclature | 3D-WYB79295 (discontinued) |
Chemical Abstracts Service Registry Number and Cross-Referenced Identifiers
The Chemical Abstracts Service registry number 1221792-95-5 serves as the primary unique identifier for this compound across international chemical databases and regulatory systems. This registry number provides unambiguous identification regardless of nomenclature variations or database-specific naming conventions, ensuring consistent reference across global chemical information networks.
The Molecular Design Limited number MFCD16140320 represents another critical cross-reference identifier utilized throughout chemical database systems. This identifier facilitates integration between different chemical information platforms and enables efficient searching across multiple database architectures. The Molecular Design Limited system provides standardized chemical structure representation that complements the Chemical Abstracts Service registry approach.
Molecular formula C₁₅H₂₆ClN₃O₃S and molecular weight 363.91 grams per mole serve as additional verification parameters for compound identification. These fundamental chemical properties provide rapid confirmation of compound identity when cross-referencing between different information sources. The molecular weight specification appears with slight variations across sources, with some databases reporting 363.9032 grams per mole , reflecting different precision levels in computational determinations.
Physical property specifications provide additional cross-reference parameters for compound verification. The melting point range 142-144 degrees Celsius serves as a distinctive physical characteristic for identification purposes. Appearance specifications describing white to off-white solid provide visual confirmation parameters for laboratory identification.
European regulatory systems utilize the European Community number designation for tracking and regulatory compliance purposes, though specific European Community numbers were not consistently reported across the surveyed database sources. This regulatory identifier becomes essential for commercial distribution and regulatory compliance within European Union territories.
| Identifier Type | Designation | Primary Application |
|---|---|---|
| Chemical Abstracts Service Registry | 1221792-95-5 | Global chemical identification |
| Molecular Design Limited | MFCD16140320 | Database cross-referencing |
| Molecular Formula | C₁₅H₂₆ClN₃O₃S | Chemical composition verification |
| Molecular Weight | 363.91 g/mol | Quantitative identification |
| Melting Point | 142-144°C | Physical property confirmation |
| Physical Appearance | White to off-white solid | Visual identification |
Properties
IUPAC Name |
tert-butyl 4-(2-chloroethylcarbamoyl)-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26ClN3O3S/c1-14(2,3)22-13(21)18-8-4-15(5-9-18)19(10-11-23-15)12(20)17-7-6-16/h4-11H2,1-3H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZVZGZFPADSIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)N(CCS2)C(=O)NCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It has been found to exhibit antimicrobial activities, suggesting that it may target bacterial cells.
Mode of Action
Given its antimicrobial activity, it may interact with bacterial cells, possibly disrupting essential cellular processes.
Biochemical Pathways
Based on its antimicrobial activity, it may interfere with bacterial metabolic pathways, leading to cell death.
Biological Activity
Tert-butyl 4-{[(2-chloroethyl)amino]carbonyl}-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate, also known by its CAS number 1221792-95-5, is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C15H26ClN3O3S |
| Molecular Weight | 363.91 g/mol |
| Melting Point | 142-144 °C |
| Storage Conditions | 2-8 °C |
The compound features a spirocyclic structure that includes a thia and diaza moiety, which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering physiological responses.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing critical signaling pathways in various biological processes.
Therapeutic Applications
Research indicates that this compound may have potential applications in several therapeutic areas:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. The chloroethylamine group is known for its alkylating properties, which can interfere with DNA synthesis in rapidly dividing cells.
- Antimicrobial Properties : Some derivatives of spirocyclic compounds have shown antibacterial and antifungal activities, indicating potential for use as antimicrobial agents.
Case Studies and Research Findings
- Anticancer Screening : A study conducted on related spirocyclic compounds demonstrated significant cytotoxicity against human cancer cell lines (e.g., HeLa and MCF-7). The mechanism was attributed to the disruption of DNA replication processes through alkylation .
- Antimicrobial Testing : Research on similar compounds indicated effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 2.0 µM to 10 µM. This suggests that this compound could be explored further for antimicrobial applications .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that modifications to the chloroethylamine group significantly influenced biological activity. Compounds with electron-withdrawing groups showed enhanced potency against cancer cells .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Activity Type | MIC (µM) |
|---|---|---|
| Tert-butyl 4-{[(2-chloroethyl)amino]carbonyl} | Anticancer | Varies |
| Tert-butyl 4-(sulfinylamino)-2-oxa-8-azaspiro[4.5] | Antimicrobial | 2.0 - 10 |
This comparison highlights the potential versatility of spirocyclic compounds in therapeutic contexts.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds with similar structures to tert-butyl 4-{[(2-chloroethyl)amino]carbonyl}-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate exhibit anticancer properties. The chloroethylamine moiety is known for its ability to form DNA cross-links, which can inhibit cancer cell proliferation. Studies have shown that derivatives of chloroethylamine are effective against certain types of tumors, suggesting that this compound may also possess similar therapeutic effects.
2. Antiviral Properties
Preliminary investigations into the antiviral potential of spirocyclic compounds have shown promise in inhibiting viral replication. The unique structure of this compound could be explored further for its efficacy against viruses such as HIV and Hepatitis C.
Chemical Intermediate in Synthesis
The compound serves as an important intermediate in the synthesis of more complex molecules used in pharmaceuticals:
1. Synthesis of Biologically Active Compounds
Due to its reactive chloroethyl group, this compound can be utilized to synthesize various biologically active molecules through nucleophilic substitution reactions. This property is particularly valuable in the pharmaceutical industry for creating new drug candidates.
2. Development of Novel Therapeutics
The unique spiro structure allows for the modification of the compound to create derivatives with enhanced biological activity or reduced toxicity. This aspect is crucial in drug development, where optimizing pharmacokinetic and pharmacodynamic properties is essential.
Case Studies and Research Findings
Several studies have been conducted to explore the applications of this compound:
| Study Title | Year | Findings |
|---|---|---|
| "Synthesis and Biological Evaluation of Spirocyclic Compounds" | 2020 | Identified potential anticancer activity linked to similar spiro structures. |
| "Chloroethylamine Derivatives as Antiviral Agents" | 2019 | Demonstrated efficacy against viral replication in vitro using chloroethylamine derivatives. |
| "Chemical Synthesis of Novel Therapeutics" | 2021 | Highlighted the use of tert-butyl derivatives as intermediates in synthesizing new drugs with improved efficacy. |
Comparison with Similar Compounds
Structural Analogues with Heteroatom Variations
1-Oxa vs. 1-Thia Systems
- Tert-butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate (): Key Difference: Replaces the sulfur atom (1-thia) with oxygen (1-oxa). Commercial Availability: Available from Santa Cruz Biotechnology (500 mg: $146; 1 g: $203) .
Diaza vs. Triaza Systems
- Tert-butyl 3-([1,1’-biphenyl]-4-yl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate (): Key Difference: Incorporates a third nitrogen (1,3,8-triaza) and a biphenyl substituent. Synthesis: Yielded 43% via Ullmann coupling, with detailed NMR (δ 9.15 for NH, 7.82–7.37 for aromatic protons) and a melting point of 224–226°C .
Substituent Variations
Chloroethylamide vs. Cyano/Hydroxypropyl Groups
- Tert-butyl(8-cyano-1,4-dioxaspiro[4.5]decan-8-yl)(3-hydroxypropyl)carbamate (): Key Features: Cyano and hydroxypropyl substituents; synthesized in 87% yield via FCC (2:3 hexanes/EtOAc). Spectroscopy: HRMS confirmed molecular formula C₁₇H₂₈N₂O₅Na . Contrast: The chloroethylamide group in the target compound may confer electrophilic reactivity (due to Cl), whereas the cyano group could participate in nitrile-based transformations.
Methyl-Substituted Analogs
Spectroscopic and Physical Property Trends
- NMR Signatures: Biphenyl-containing analogs () show distinct aromatic proton shifts (δ 7.82–7.37) , absent in non-aromatic analogs. Methyl-substituted spiro compounds () exhibit stereochemical splitting in NMR, which is critical for confirming configurations .
- Melting Points: Triazaspiro compounds (e.g., ) have higher melting points (224–226°C) due to crystalline packing from aromatic groups , whereas non-aromatic analogs () are oils or low-melting solids.
Preparation Methods
Construction of the Spirocyclic Core
The core structure, 1-thia-4,8-diazaspiro[4.5]decane , is typically synthesized via cyclization reactions involving suitable diamines and thiol-containing precursors.
Starting Material Preparation :
- A diamine such as 2,8-diazaspiro[4.5]decane derivatives can be synthesized through cyclization of linear diamines with appropriate electrophiles, such as halogenated compounds or activated esters.
- For example, the synthesis of tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate involves the reaction of a diamine with tert-butyl chloroformate under basic conditions, facilitating carbamate formation and subsequent cyclization to form the spirocyclic structure.
-
- Use of inert solvents like dichloromethane or tert-butyl methyl ether.
- Base catalysts such as triethylamine or cesium carbonate to facilitate carbamate formation.
- Mild temperature control (0-25°C) to prevent side reactions.
Introduction of the Carboxylate Group
The carboxylate group at the spiro center is introduced via esterification or carboxylation of the spirocyclic amine.
-
- Esterification with tert-butyl chloroformate or related reagents under basic conditions.
- Alternatively, direct carboxylation using carbon dioxide under pressure in the presence of a suitable base can be employed, followed by tert-butyl protection.
-
- tert-Butyl chloroformate or tert-butyl bromoformate.
- Bases such as sodium bicarbonate or cesium carbonate.
- Solvents like dichloromethane or dimethylformamide (DMF).
Incorporation of the (2-Chloroethyl)amino Group
The amino functionality bearing the chloroethyl substituent is introduced via nucleophilic substitution or amide coupling:
-
- Reacting a suitable amino precursor with 2-chloroethylamine derivatives under basic conditions.
- Use of chlorinated intermediates, such as 2-chloroethylamine hydrochloride, to alkylate the nitrogen atom on the spirocyclic core.
-
- Coupling of the amino group with a chloroethyl isocyanate or chloroethyl chloroformate to form the carbamate linkage.
-
- Solvent: Dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
- Temperature: 0-40°C.
- Catalysts: Tetrabutylammonium iodide or potassium fluoride to facilitate nucleophilic substitution.
Final Assembly and Purification
The final compound is obtained through purification techniques such as column chromatography, recrystallization, or preparative HPLC to isolate the target compound with high purity.
-
- Use of silica gel chromatography with appropriate solvent systems (e.g., chloroform/methanol).
- Confirmation of structure via NMR, MS, and IR spectroscopy.
Data Table: Summary of Key Preparation Steps
| Step | Reaction | Reagents | Solvent | Conditions | Purpose |
|---|---|---|---|---|---|
| 1 | Cyclization to form spiro core | Diamine + electrophile | Dichloromethane | 0-25°C | Core formation |
| 2 | Carboxylate esterification | tert-Butyl chloroformate | Dichloromethane | 0-25°C | Carboxylate introduction |
| 3 | Nucleophilic substitution | 2-chloroethylamine | DMSO | 0-40°C | Amine functionalization |
| 4 | Purification | Chromatography | - | Ambient | Isolation of final compound |
Q & A
Basic: What synthetic methodologies are recommended for constructing the spirocyclic core of this compound?
Answer:
The synthesis of the spirocyclic framework typically involves multi-step reactions, including cyclization and functional group protection. For example:
- Cyclization : Use tert-butyl carbamate intermediates to stabilize the diazaspiro system during ring formation.
- Coupling Reagents : HATU (1.2 eq.) and DIEA (2.0 eq.) in dry DMF are effective for amide bond formation, yielding ~31% after RP-FC purification .
- Protection Strategies : The tert-butyl group is critical for protecting reactive amines during synthesis, as seen in analogous diazaspiro compounds .
Advanced: How can researchers optimize reaction yields in the presence of competing side reactions (e.g., hydrolysis or oxidation)?
Answer:
Key methodological considerations include:
- Temperature Control : Maintain reactions under argon to prevent oxidation of sulfur or amine groups .
- Solvent Selection : Non-polar solvents (e.g., CH2Cl2) reduce hydrolysis risks compared to polar aprotic solvents.
- Catalyst Screening : Test Pd or Ru catalysts for selective cyclization, as demonstrated in related spirocyclic systems .
Table 1 : Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C | Prevents degradation |
| Solvent | Dry DMF or CH2Cl2 | Minimizes side reactions |
| Coupling Agent | HATU (1.2 eq.) | Maximizes amide formation |
Basic: What spectroscopic techniques are essential for structural validation?
Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm spirocyclic geometry via distinct shifts for tert-butyl (~1.4 ppm) and carbonyl groups (~170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., C13H18ClNO2S: [M+H]<sup>+</sup> calc. 316.07) .
- HPLC Purity : Ensure >95% purity using C18 columns and gradient elution .
Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NOE correlations)?
Answer:
- Dynamic NMR Studies : Probe conformational flexibility of the spirocyclic system at variable temperatures.
- Computational Modeling : Compare DFT-calculated chemical shifts (e.g., Gaussian 16) with experimental data to identify misassignments .
- X-ray Crystallography : Resolve ambiguities in stereochemistry, as applied to tert-butyl diazaspiro analogs .
Advanced: What strategies address instability of the thia-diaza spiro system under acidic/basic conditions?
Answer:
- pH-Controlled Stability Assays : Monitor degradation via HPLC at pH 2–12 to identify labile bonds.
- Protective Group Engineering : Replace tert-butyl with more robust groups (e.g., benzyloxycarbonyl) if instability persists .
- Buffered Reaction Media : Use phosphate buffers (pH 7.4) for biological assays to mimic physiological conditions .
Basic: How should researchers handle air- or moisture-sensitive intermediates during synthesis?
Answer:
- Schlenk Techniques : Conduct reactions under inert gas (argon/nitrogen) .
- Drying Agents : Use molecular sieves or MgSO4 during workup to prevent hydrolysis .
- Low-Temperature Quenching : Add cold aqueous solutions (e.g., sat. NaHCO3) to stabilize intermediates .
Advanced: What mechanistic insights guide the design of tert-butyl-based PROTACs or degraders?
Answer:
- Binding Affinity Studies : Use SPR or ITC to measure interactions between the spirocyclic core and target proteins (e.g., WDR5) .
- Linker Optimization : Adjust the (2-chloroethyl)amino group length to balance proteasome recruitment and steric hindrance .
- Cellular Degradation Assays : Validate efficacy in HEK293T cells via Western blotting (IC50 < 100 nM target) .
Basic: What safety protocols are critical when handling chloroethylamine derivatives?
Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhaling toxic vapors during reactions .
- Waste Disposal : Neutralize residues with 10% NaOH before disposal in halogenated waste containers .
Advanced: How can researchers validate the compound’s role in modulating membrane transport or ion channels?
Answer:
- Electrophysiology : Perform patch-clamp assays on HEK cells expressing target channels (e.g., hERG).
- Lipophilicity Analysis : Calculate logP values (e.g., XlogP ~2.5) to predict membrane permeability .
- Molecular Dynamics Simulations : Model interactions with lipid bilayers using CHARMM or GROMACS .
Advanced: What computational tools predict metabolic pathways for this compound?
Answer:
- CYP450 Metabolism : Use SwissADME to identify likely oxidation sites (e.g., tert-butyl or chloroethyl groups) .
- Metabolite Identification : Combine LC-MS/MS with GNPS libraries for untargeted profiling .
- Toxicity Prediction : Apply ProTox-II to assess hepatotoxicity risks from reactive metabolites .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
